Bienvenue dans la boutique en ligne BenchChem!

MMG-11

TLR2 Antagonism Inflammation Receptor Selectivity

MMG-11 is a potent TLR2 antagonist with dual inhibition of TLR2/1 (IC50 1.7 µM) and TLR2/6 (5.7 µM). It enables graded pathway blockade unmatched by CU-CPT22 (TLR2/1-selective) or C29 (TIR-domain mechanism). Low cytotoxicity and high TLR family selectivity make it ideal for parsing complex inflammatory signaling. Procure MMG-11 as a benchmark compound to validate TLR2 ligand specificity or to advance next-generation antagonist development.

Molecular Formula C15H14O7
Molecular Weight 306.27 g/mol
Cat. No. B1677352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMG-11
SynonymsMMG11;  MMG 11;  MMG-11
Molecular FormulaC15H14O7
Molecular Weight306.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(O1)CC(=O)C2=C(C(=C(C=C2)O)O)O
InChIInChI=1S/C15H14O7/c1-2-21-15(20)12-6-3-8(22-12)7-11(17)9-4-5-10(16)14(19)13(9)18/h3-6,16,18-19H,2,7H2,1H3
InChIKeyIIDUJWIVMGALOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MMG-11: A Selective Human TLR2 Antagonist with Preferential TLR2/1 Activity


MMG-11 is a small-molecule pyrogallol derivative that functions as a potent and selective antagonist of human Toll-like receptor 2 (TLR2) signaling [1]. It exhibits preferential inhibitory activity against the TLR2/1 heterodimer over the TLR2/6 heterodimer in both human and murine cellular models [2]. The compound is frequently employed as a pharmacological tool to dissect TLR2-mediated inflammatory pathways due to its low cytotoxicity profile and its ability to block downstream NF-κB and AP-1 activation .

Why MMG-11 Cannot Be Substituted with General TLR2 Antagonists Like CU-CPT22 or C29


Direct substitution of MMG-11 with other in-class TLR2 antagonists such as CU-CPT22 or C29 is scientifically untenable due to fundamentally distinct selectivity profiles and mechanisms of action. While CU-CPT22 is highly selective for the TLR1/TLR2 complex and does not inhibit TLR2/6 signaling , MMG-11 acts as a dual inhibitor with a significant, albeit differential, effect on both TLR2/1 and TLR2/6 pathways [1]. Furthermore, C29 operates via a non-competitive, TIR-domain-targeting mechanism, unlike the competitive ligand-displacing action of MMG-11 . These mechanistic divergences directly translate to different outcomes in cellular and in vivo models, meaning the choice of antagonist is not interchangeable but must be tailored to the specific heterodimer context or pathway under investigation.

Quantitative Differentiation of MMG-11 vs. Key TLR2 Antagonist Comparators


Superior Potency and Preferential TLR2/1 Selectivity of MMG-11 Compared to CU-CPT22

MMG-11 demonstrates a distinct and quantifiable selectivity profile compared to the commonly used TLR2 antagonist CU-CPT22. Schild plot analysis reveals that MMG-11 is a more potent antagonist of both TLR2/1 and TLR2/6 signaling than CU-CPT22, with significantly higher pA2 values [1]. Notably, in functional assays of human HEK293 reporter cells, MMG-11 exhibits a stark preference for inhibiting the TLR2/1 heterodimer (IC50 = 0.87 µM) over the TLR2/6 heterodimer (IC50 = 7.4 µM) . This is in direct contrast to CU-CPT22, which is selective for hTLR2/6 over hTLR2/1 .

TLR2 Antagonism Inflammation Receptor Selectivity

Broad-Spectrum TLR2 Inhibition by MMG-11 Contrasts with CU-CPT22's Narrow TLR1/2 Specificity

In contrast to the highly narrow specificity of CU-CPT22, which is reported to have no antagonist activity toward TLR2/TLR6 , MMG-11 acts as an inhibitor of both the TLR2/1 and TLR2/6 signaling axes . Quantitative IC50 data from Pam3CSK4-induced (TLR2/1) and Pam2CSK4-induced (TLR2/6) cellular assays demonstrate that while CU-CPT22 is a potent TLR1/2 antagonist (IC50 = 0.58 µM), it is functionally inactive against TLR2/6. Conversely, MMG-11 inhibits both, with IC50 values of 1.7 µM and 5.7 µM, respectively .

TLR2 Heterodimer Innate Immunity Drug Discovery

Competitive Antagonism Mechanism of MMG-11 Differentiates It from the Non-Competitive Inhibitor C29

MMG-11 functions as a competitive antagonist, directly displacing the synthetic agonist Pam3CSK4 from its binding site in indirect binding assays [1]. This is in stark mechanistic contrast to the TIR-domain-targeting antagonist C29, which does not displace the ligand and acts non-competitively [1]. The functional consequence of this difference is reflected in the stark potency gap: MMG-11 is a much more potent inhibitor of both human TLR2/1 and TLR2/6 signaling (IC50 = 1.7 and 5.7 µM, respectively) compared to C29 (IC50 = 19.7 and 37.6 µM, respectively) .

Mechanism of Action Ligand Binding TLR2 Antagonist

MMG-11 Exhibits Broad Receptor Selectivity Over Other TLR Family Members

Beyond its differential effects on TLR2 heterodimers, MMG-11 demonstrates a clean selectivity profile against other key Toll-like receptors. Functional testing shows that MMG-11 does not exhibit cellular toxicity or interfere with signaling that is triggered by agonists for TLR4, TLR5, TLR7/8, and TLR9, nor does it interfere with TNF or IL-1β signaling . This level of selectivity is essential for minimizing confounding effects in complex biological systems. The compound's low cytotoxicity is further quantified by its lack of effect on PBMC viability up to a concentration of 100 µM, a margin well above its functional IC50 values .

Target Selectivity TLR Profiling Off-target Effects

Recognition of MMG-11's Pyrogallol Moiety Oxidation Liability for Experimental Design

A critical differentiator for MMG-11 relative to more recently developed, chemically stable TLR2 antagonists is its structural liability. MMG-11 contains a 1,2,3-triphenol (pyrogallol) motif that renders it highly susceptible to oxidation [1]. This inherent property explicitly excludes MMG-11 from use in extended experiments under aerobic conditions, as documented in studies that sought to develop more robust alternatives like compound 6 [1]. Furthermore, its metabolic stability in mouse liver microsomes is limited, with a half-life (T1/2) of only 7.88 minutes [2].

Chemical Stability Oxidation In Vitro Pharmacology

Validated Application Scenarios for MMG-11 in Inflammation and Immunology Research


Dissecting TLR2/1 vs. TLR2/6 Pathway Contributions in Inflammatory Disease Models

MMG-11 is optimally deployed in experimental models designed to parse the distinct contributions of TLR2/1 and TLR2/6 signaling to a pathological process. As a potent inhibitor of both pathways but with a quantifiable preference for TLR2/1 (IC50 = 1.7 µM vs. 5.7 µM for TLR2/6) [1], it enables researchers to observe a graded biological response upon blockade, which is not possible with a highly selective agent like CU-CPT22 (inactive at TLR2/6) . This makes MMG-11 the tool of choice for investigating complex diseases where both heterodimers may be implicated, such as atherosclerosis or neuroinflammation [2].

Short-Term Functional Assays to Confirm TLR2 Dependence of an Observed Phenotype

Given its established low cytotoxicity (no effect on PBMCs up to 100 µM) and broad TLR family selectivity (inactive at TLR4/5/7/8/9) , MMG-11 is ideal for short-term, proof-of-concept in vitro studies. Its use in luciferase reporter assays in HEK293 cells and cytokine release assays in macrophages provides a robust method to link a biological stimulus to TLR2 activation [1]. However, its documented susceptibility to oxidation under aerobic conditions [3] mandates that experiments be conducted with freshly prepared solutions and within a timeframe that avoids compound degradation, limiting its utility in long-term or live-cell imaging studies exceeding several hours.

In Vitro Profiling of Putative TLR2 Agonists and Endogenous DAMPs

As a competitive antagonist [1], MMG-11 is a valuable control compound for validating the specificity of novel TLR2 agonists or for confirming that the effects of a Damage-Associated Molecular Pattern (DAMP) are mediated through the TLR2 orthosteric site. By demonstrating that MMG-11 can competitively displace and inhibit the response to a novel ligand, researchers can establish a direct link between the ligand and the receptor's binding pocket, a conclusion that cannot be drawn using a non-competitive, TIR-domain antagonist like C29 [1].

Comparative Studies with Optimized TLR2 Antagonist Derivatives

MMG-11 serves as a critical benchmark or 'parent compound' reference point in medicinal chemistry and pharmacology studies aimed at developing next-generation TLR2 antagonists. Its well-characterized potency profile and its metabolic liability (T1/2 = 7.88 min in mouse liver microsomes) [4] provide a clear baseline against which new analogs are measured. Researchers and drug developers will procure MMG-11 to demonstrate that their novel compound offers a tangible improvement in metabolic stability or oxidative resistance while retaining or enhancing the target selectivity that defines this chemical series [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for MMG-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.